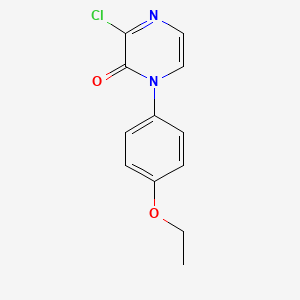
1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
A study by Amaroju et al. (2017) investigated the use of 1H-1,2,3-triazole derivatives, similar in structure to the compound , as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. The research highlighted the potential of these compounds in developing new antitubercular agents. The most active compound demonstrated inhibitory effects on Mycobacterium tuberculosis and was non-cytotoxic at certain concentrations in cell lines (Amaroju et al., 2017).
Anticancer Activity
Shinde et al. (2022) synthesized a series of 1H-1,2,3-triazole-4-carboxamide derivatives and evaluated their anticancer activity against breast cancer cell lines. They found that certain compounds exhibited promising cytotoxicity, indicating the potential of these derivatives in cancer therapy (Shinde et al., 2022).
Anti-inflammatory Activity
Abdel‐Aziz et al. (2014) synthesized novel 1H-1,2,4-triazole-3-carboxamides and evaluated their anti-inflammatory activity. The compounds showed significant anti-inflammatory effects and low ulcerogenicity, suggesting their potential as anti-inflammatory agents (Abdel‐Aziz et al., 2014).
Development of PET Radiotracers
Katoch-Rouse and Horti (2003) demonstrated the synthesis of 1H-pyrazole-3-carboxamide derivatives for potential use as radiotracers in positron emission tomography (PET) studies. This research contributes to the development of new diagnostic tools in neuroscience (Katoch-Rouse & Horti, 2003).
NK-1 Antagonist Activity
Jungheim et al. (2006) utilized pyridine metallation chemistry to produce triazole-based compounds exhibiting NK-1 antagonist activity. This research opens avenues for the development of new treatments for conditions modulated by NK-1 receptors (Jungheim et al., 2006).
properties
IUPAC Name |
1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16(17-7-4-3-5-8-17)25-23(29)21-22(18-11-13-24-14-12-18)28(27-26-21)19-9-6-10-20(15-19)30-2/h3-16H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNCXUBQRHITOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



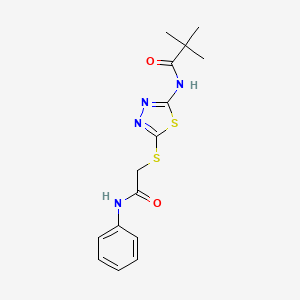
![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)

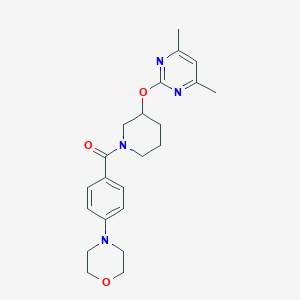

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)
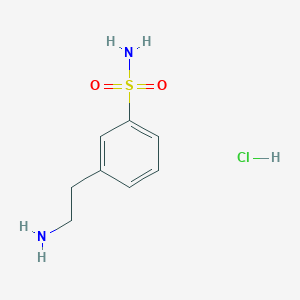
![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)
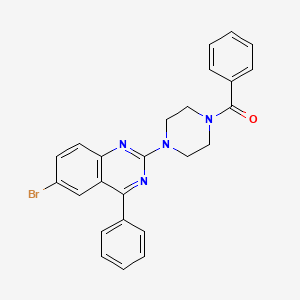
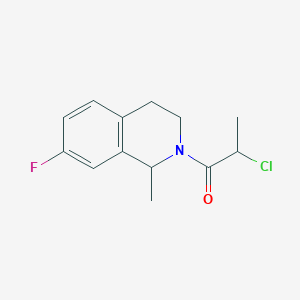
![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)
